L-Cysteine-glutathione Disulfide
Description
Molecular Composition and Isomeric Forms
Cys-GSH disulfide is a heterodimeric molecule synthesized through the oxidative linkage of glutathione (γ-L-glutamyl-L-cysteinylglycine) and L-cysteine. Its molecular composition, $$ \text{C}{13}\text{H}{22}\text{N}{4}\text{O}{8}\text{S}{2} $$, reflects the fusion of GSH ($$ \text{C}{10}\text{H}{17}\text{N}{3}\text{O}{6}\text{S} $$) and cysteine ($$ \text{C}{3}\text{H}{7}\text{NO}{2}\text{S} $$) via a disulfide (-S-S-) bond. The compound’s CAS registry number, 13081-14-6, and its IUPAC name, (2S)-2-amino-4-[[(R)-[(2S)-2-amino-3,3-dihydroxy-propyl]sulfanylcarbothioyl]amino]butanoic acid, underscore its stereochemical specificity.
The molecule exists in a single isomeric form due to the enantiomeric purity of its precursor amino acids (L-cysteine and L-glutathione). The disulfide bridge forms between the thiol (-SH) groups of cysteine’s β-carbon and glutathione’s cysteine residue, resulting in a planar configuration stabilized by orbital overlap between sulfur atoms. This structural rigidity contrasts with reduced glutathione (GSH), which adopts multiple conformations in solution.
Table 1: Physicochemical Properties of Cys-GSH Disulfide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 426.47 g/mol | |
| Melting Point | 234°C (decomposition) | |
| Density | 1.549 g/cm³ (predicted) | |
| Solubility | Aqueous base, water (heated) | |
| pKa | 2.01 (predicted) |
Thiol-Disulfide Bond Configuration and Stability
The disulfide bond in Cys-GSH disulfide is central to its redox activity. Formed via the oxidation of cysteine and glutathione thiols, this bond exhibits a bond dissociation energy of approximately 60 kcal/mol, rendering it susceptible to reduction under physiological conditions. The stability of the disulfide is pH-dependent, with maximal stability observed near neutral pH (7.0–7.4), where thiolate (-S⁻) formation is minimized.
In biological systems, the thiol-disulfide exchange mechanism governs the dynamic equilibrium between Cys-GSH disulfide and its reduced constituents. This reaction, catalyzed by glutaredoxins and thioredoxins, follows the general form:
$$
\text{RS-SR' + R''SH} \leftrightarrow \text{R''S-SR + RSH}
$$
where RS-SR' represents Cys-GSH disulfide and R''SH denotes a reducing thiol. The redox potential ($$ E_h $$) of the Cys-GSH disulfide/2Cys-GSH pool (-137 mV) is more oxidized than intracellular GSH/GSSG (-258 mV), positioning it as a transient intermediate in extracellular redox signaling.
Comparative Analysis with Other Glutathione Conjugates
Cys-GSH disulfide belongs to a broader family of glutathione conjugates, each with distinct roles in detoxification and redox regulation.
Table 2: Comparison of Glutathione Conjugates
| Conjugate | Structure | Redox Potential ($$ E_h $$) | Biological Role |
|---|---|---|---|
| Cys-GSH disulfide | Heterodimeric (Cys + GSH) | -137 mV | Protein S-glutathionylation |
| GSSG (oxidized GSH) | Homodimeric (GSH + GSH) | -258 mV | Cellular redox buffer |
| GS-protein adducts | GSH + protein thiols | Variable | Enzyme regulation |
Unlike GSSG, which primarily serves as a redox buffer, Cys-GSH disulfide facilitates reversible protein modifications. For example, S-glutathionylation of transthyretin’s Cys33 protects against amyloid fibril formation in familial amyloidosis. In contrast, GS-protein adducts, formed via glutathione S-transferase (GST)-mediated reactions, irreversibly neutralize electrophilic toxins.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRXZEPOHPEEAS-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-14-6 | |
| Record name | Cysteine-glutathione disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine-glutathione disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Optimization
GGT-mediated synthesis proceeds via a two-step mechanism:
-
Hydrolysis of GSH : GGT cleaves GSH to yield glutamate and cysteinylglycine.
-
Transpeptidation : The γ-glutamyl group is transferred to cystine, forming CySSG.
Critical parameters for maximizing yield include:
Table 1: Enzymatic Synthesis Conditions and Yields
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| pH | 8.2 | 78 | 95 | |
| [GSH]:[Cystine] | 1:2 | 85 | 92 | |
| Incubation Time | 60 min | 72 | 90 |
Spontaneous Thiol-Disulfide Exchange
CySSG forms spontaneously in solutions containing GSSG (oxidized glutathione) and free cysteine via thiol-disulfide exchange. This non-enzymatic method relies on the nucleophilic attack of cysteine thiolate on the disulfide bond of GSSG.
Reaction Dynamics
The reaction equilibrium favors CySSG formation under mildly alkaline conditions (pH 7.4–8.0), where cysteine exists predominantly as thiolate (Cys⁻). The rate equation is:
where is the second-order rate constant ( at 25°C).
Table 2: Spontaneous Synthesis Under Varied Conditions
| pH | [GSSG] (mM) | [Cysteine] (mM) | CySSG Yield (%) |
|---|---|---|---|
| 7.0 | 10 | 20 | 45 |
| 7.4 | 10 | 20 | 68 |
| 8.0 | 10 | 20 | 72 |
Chemical Synthesis from L-Cystine Derivatives
A four-step chemical route, adapted from the synthesis of the dithiol NACMEAA, provides an alternative pathway for CySSG production. Starting with L-cystine, this method avoids chromatographic purification, favoring recrystallization and liquid-liquid extraction.
Synthetic Pathway
-
N-Acetylation : L-Cystine is treated with acetic anhydride in basic aqueous solution to form N,N'-diacetylcystine.
-
Esterification : The diacetylated product undergoes esterification with methanol under acidic conditions.
-
Reduction : The ester is reduced using tris(2-carboxyethyl)phosphine (TCEP) to yield N-acetylcysteine.
-
Oxidative Coupling : N-Acetylcysteine is reacted with GSSG in the presence of H₂O₂ to form CySSG.
Table 3: Chemical Synthesis Yield at Each Step
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Acetylation | Acetic anhydride | 92 | 98 |
| Esterification | Methanol/HCl | 85 | 95 |
| Reduction | TCEP | 88 | 97 |
| Oxidative Coupling | H₂O₂ | 75 | 90 |
Purification and Characterization
CySSG purification commonly employs ion-exchange chromatography or reverse-phase HPLC. Analytical validation via mass spectrometry confirms molecular identity (theoretical [M+H]⁺ = 427.1 Da).
HPLC Protocol
Table 4: HPLC Retention Times
| Compound | Retention Time (min) |
|---|---|
| CySSG | 12.3 |
| GSH | 8.7 |
| GSSG | 14.9 |
Analytical Validation Using Glutathione Quantification Kits
The Total Glutathione Quantification Kit (T419) enables rapid detection of CySSG via enzymatic recycling assays. The protocol involves:
Chemical Reactions Analysis
Types of Reactions: L-Cysteine-glutathione disulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation states.
Reduction: It can be reduced back to its constituent thiols, glutathione, and L-cysteine.
Substitution: It can participate in substitution reactions where the disulfide bond is exchanged with other thiol-containing compounds.
Common Reagents and Conditions: Common reagents used in these reactions include mild oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction .
Major Products: The major products formed from these reactions include reduced glutathione, L-cysteine, and various mixed disulfides depending on the substituting thiol .
Scientific Research Applications
Hepatoprotection
Mechanism of Action
L-CySSG has been shown to protect against acetaminophen-induced hepatotoxicity. It acts as a prodrug that enhances intracellular levels of glutathione (GSH), a critical antioxidant in liver cells. The compound's protective effects are attributed to its ability to release GSH upon enzymatic cleavage, which is vital for detoxifying reactive metabolites produced during acetaminophen metabolism .
Case Study
A study demonstrated that administration of L-CySSG significantly reduced liver damage in mice subjected to acetaminophen overdose. The protective effects were notably absent when using its D-enantiomer, indicating the importance of the L-form in therapeutic efficacy .
Oxidative Stress Biomarker
Biomarker Development
Recent advancements in mass spectrometry have allowed for the quantification of L-CySSG and related thiol compounds in plasma. This capability is crucial for assessing oxidative stress levels in various diseases, including sickle cell disease and sepsis. Elevated levels of cysteine disulfides, including L-CySSG, correlate with oxidative stress and can serve as sensitive biomarkers for monitoring disease progression and treatment efficacy .
Data Table: Biomarkers of Oxidative Stress
Nutritional and Therapeutic Applications
Clinical Trials Overview
L-CySSG has been investigated for its potential benefits in clinical nutrition and therapeutic settings. It has shown promise in improving antioxidant status and supporting glutathione synthesis, particularly in patients with severe malnutrition or chronic illnesses .
Examples of Applications
Role in Cancer Research
Cysteine and Glutathione Dynamics
Research indicates that cysteine availability is crucial for maintaining GSH levels, which are often depleted in cancer patients due to increased oxidative stress. Studies have shown that supplementation with cysteine can enhance GSH synthesis, potentially improving antioxidant defenses during cancer treatments .
Case Study: Colorectal Cancer Patients
A study involving colorectal cancer patients revealed that pre-surgical levels of cysteine were significantly lower compared to post-surgical levels, indicating a potential role for cysteine supplementation in improving patient outcomes through enhanced antioxidant capacity .
Mechanism of Action
L-Cysteine-glutathione disulfide exerts its effects primarily through its role in maintaining cellular redox balance. It acts as a redox buffer, participating in thiol-disulfide exchange reactions that regulate the redox state of proteins and other cellular components . This compound also directly scavenges reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to L-CySSG. Key differences in reactivity, biological roles, and clinical applications are summarized below:
Glutathione Disulfide (GSSG)
- Structure : Homodimer of two glutathione molecules linked by a disulfide bond .
- Function : Central to redox homeostasis; serves as a reservoir for reduced glutathione (GSH). Elevated GSSG levels indicate oxidative stress.
- Reactivity : Reduced by glutathione reductase at a slower rate (DTT reduction rate = 2.0) compared to L-CySSG (6.0) .
- Clinical Relevance : Broadly associated with cellular redox status, unlike L-CySSG, which has specific hepatoprotective and biomarker roles .
Cystine
- Structure : Homodimer of two L-cysteine residues .
- Function : Stabilizes protein tertiary structures via disulfide bonds; critical in extracellular matrix integrity.
- Reactivity : Highly reactive (DTT reduction rate = 15.4), reflecting its role in dynamic disulfide bond formation/breakage .
S-Sulfocysteine
- Structure : L-Cysteine derivative with a sulfo (-SO₃H) group replacing one thiol .
- Function : Acts as an NMDA receptor agonist and substrate for cystine lyases; involved in sulfur transport.
- Reactivity : Distinct from L-CySSG due to its sulfonic acid group, which alters redox activity .
- Clinical Relevance : Investigated for neurological applications, contrasting with L-CySSG’s role in liver protection .
N-Acetylcysteine Disulfide (NACss)
- Structure : Disulfide of N-acetylcysteine (NAC), a synthetic cysteine prodrug .
- Function : Intermediate in NAC metabolism; releases cysteine upon reduction.
- Reactivity : Higher DTT reduction rate (8.0) than L-CySSG (6.0), indicating greater lability .
- Clinical Relevance: NAC is used therapeutically for acetaminophen overdose and mucolytic purposes, while L-CySSG is an endogenous metabolite .
Ophthalmic Acid
- Structure: Glutathione analog with L-α-aminobutyrate replacing cysteine .
- Function : Biomarker for oxidative stress; lacks redox activity due to the absence of a thiol group.
- Reactivity: Non-reactive in thiol-disulfide exchange, unlike L-CySSG .
- Clinical Relevance : Used to assess mitochondrial dysfunction, whereas L-CySSG is linked to specific disease states like tuberculosis .
Comparative Data Table
Biological Activity
L-Cysteine-glutathione disulfide (L-CySSG) is a biologically active compound formed through the oxidative stress of glutathione (GSH). It plays a significant role in cellular redox balance, protein function, and protection against oxidative damage. This article explores the biological activities of L-CySSG, emphasizing its mechanisms, protective roles, and implications in health and disease.
Chemical Structure and Formation
L-CySSG is a disulfide compound formed by the combination of cysteine and glutathione. The formation occurs under oxidative conditions, leading to the creation of mixed disulfides with protein thiol groups. This process is crucial for the reversible S-glutathionylation of proteins, which modulates their function and protects against irreversible oxidation .
Biological Mechanisms
- Redox Regulation :
- S-Glutathionylation :
- Antioxidant Properties :
1. Protective Effects Against Hepatotoxicity
A study investigated the efficacy of L-CySSG in protecting against acetaminophen-induced liver damage in mice. Results indicated that L-CySSG significantly reduced liver enzyme levels associated with toxicity compared to controls, highlighting its protective role in hepatocytes .
2. Biomarker for Disease States
Research has identified L-CySSG as a potential biomarker for various diseases, including pulmonary tuberculosis. In a metabolomic study, elevated levels of L-CySSG were associated with disease status and treatment response, suggesting its utility in clinical diagnostics .
3. Pediatric Critical Illness
A clinical observational study measured plasma concentrations of cysteine, cystine (CySS), GSH, and GSSG in critically ill children. The findings revealed that critically ill patients exhibited altered redox states characterized by lower levels of Cys and CySS but higher levels of oxidized GSH, indicating an imbalance that could be targeted therapeutically with compounds like L-CySSG .
Table 1: Comparison of Redox States in Healthy vs. Critically Ill Children
| Parameter | Healthy Children | Critically Ill Children |
|---|---|---|
| Cysteine (Cys) | Higher Levels | Lower Levels |
| Cystine (CySS) | Higher Levels | Lower Levels |
| Glutathione (GSH) | Normal Levels | Higher Oxidized Levels |
| GSH/GSSG Ratio | More Reduced | More Oxidized |
Table 2: Protective Effects of L-CySSG Against Hepatotoxicity
| Treatment Group | Liver Enzyme Levels (ALT/AST) | Protective Effect |
|---|---|---|
| Control | Elevated | None |
| L-CySSG Treated | Significantly Reduced | Strong Protection |
Q & A
Q. How can researchers experimentally confirm the disulfide bond connectivity in L-CySSG?
Methodological Answer: Use non-reducing peptide mapping via high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to identify disulfide bond linkages without disrupting the bond. Comparative analysis of reduced (post-DTT treatment) and non-reduced samples helps pinpoint disulfide pairs. For validation, employ enzymatic digestion with proteases (e.g., trypsin) designed to cleave between cysteine residues, followed by LC/ES-MS/MS to resolve peptide fragments .
Q. What in vivo models are suitable for studying L-CySSG’s antioxidant effects?
Methodological Answer: Acetaminophen-induced hepatotoxicity in mice is a validated model for testing L-CySSG’s protective role. Administer L-CySSG intravenously prior to acetaminophen exposure, then measure biomarkers like ALT/AST levels, glutathione depletion, and histological liver damage. Include controls with D-cysteine adducts to confirm stereospecific efficacy, as seen in prior studies .
Q. How can L-CySSG synthesis and purity be verified for experimental use?
Methodological Answer: Synthesize L-CySSG via oxidation of equimolar L-cysteine and glutathione under controlled pH (7–8) and monitor reaction progress with Ellman’s assay for free thiols. Confirm purity using reversed-phase HPLC with UV detection (210–280 nm) and characterize via ESI-MS for molecular weight validation. For novel compounds, provide NMR (¹H, ¹³C) and elemental analysis .
Advanced Research Questions
Q. How do researchers resolve contradictions in L-CySSG’s efficacy across different oxidative stress models?
Methodological Answer: Conduct dose-response and time-course studies to identify context-dependent mechanisms. For example, in acetaminophen models, L-CySSG may act as a glutathione prodrug, while in ischemia-reperfusion injury, its effects could involve direct ROS scavenging. Use genetic knockouts (e.g., GST-deficient mice) to dissect metabolic pathways. Cross-validate findings with in vitro assays (e.g., HepG2 cells under H₂O₂ stress) .
Q. What advanced techniques can elucidate L-CySSG’s role in cellular redox signaling networks?
Methodological Answer: Employ untargeted metabolomics (LC-MS or GC-MS) to profile changes in thiol-disulfide pools and downstream metabolites (e.g., cystine, NADPH). Integrate with transcriptomic data (RNA-seq) to map redox-sensitive pathways (e.g., Nrf2/Keap1). Use isotopic labeling (¹³C-cysteine) to trace L-CySSG incorporation into cellular glutathione pools .
Q. How can dynamic disulfide exchange in L-CySSG be studied under physiological conditions?
Methodological Answer: Utilize ultrasound-induced disulfide metathesis (Fig. 1c in ) to simulate redox stress. Monitor real-time disulfide rearrangement via Raman spectroscopy or stopped-flow kinetics with fluorescent probes (e.g., ThioGlo-1). For in situ analysis, apply redox-sensitive GFP reporters in live-cell imaging .
Methodological Frameworks for Experimental Design
Q. What statistical approaches are critical for analyzing L-CySSG’s dose-dependent effects?
Methodological Answer: Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For multi-variable datasets (e.g., metabolomics), apply multivariate analysis (PCA or PLS-DA) and false discovery rate (FDR) correction. Include power analysis during planning to determine sample sizes .
Q. How can PICO/FINER criteria improve hypothesis formulation for L-CySSG studies?
Methodological Answer: Apply the PICO framework to define:
- Population : Specific cell lines or animal models (e.g., C57BL/6 mice).
- Intervention : L-CySSG dosage and administration route.
- Comparison : Controls (e.g., D-CySSG, NAC).
- Outcome : Quantifiable endpoints (e.g., GSH/GSSG ratio). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What strategies ensure reproducibility in L-CySSG research?
Methodological Answer:
- Detailed protocols : Publish step-by-step synthesis and characterization methods in supplementary materials.
- Batch consistency : Use LC-HRMS to verify disulfide bond integrity across batches.
- Replication : Collaborate with independent labs to validate key findings, adhering to ARRIVE guidelines for animal studies .
Data Interpretation and Validation
Q. How can researchers address bias in qualitative studies on L-CySSG’s mechanistic pathways?
Methodological Answer: Implement triangulation : Combine metabolomics, transcriptomics, and enzymatic assays (e.g., GST activity) to cross-validate results. Use blinding during data analysis and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
